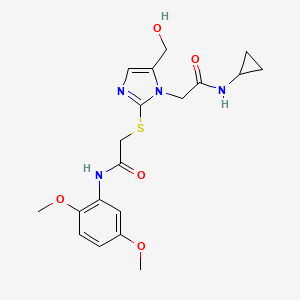
3-(3-(furan-2-il)-1-propionil-4,5-dihidro-1H-pirazo-5-il)-7-metilquinolin-2(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Furan-MQ: se ha investigado por su potencial antimicrobiano. Los investigadores lo sintetizaron a través de la hidroarilación del doble enlace carbono-carbono en ácidos 3-(furan-2-il)propenoicos y sus ésteres utilizando el superácido de Brønsted TfOH. A una concentración de 64 g/mL, tanto el compuesto inicial como sus productos de hidroarilación demostraron una buena actividad antimicrobiana contra hongos similares a las levaduras, incluyendo Candida albicans .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial activity .
Mode of Action
It is known that similar compounds interact with their targets through a process called hydroarylation . This involves the addition of a hydrogen atom and an aryl group (a functional group derived from an aromatic ring) to a carbon-carbon double bond .
Biochemical Pathways
The hydroarylation process, which is a key part of the compound’s interaction with its targets, can potentially affect various biochemical pathways, particularly those involving carbon-carbon double bonds .
Result of Action
The compound “3-(3-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one” and its similar compounds have been found to exhibit good antimicrobial activity against yeast-like fungi Candida albicans . This suggests that the compound may have a significant effect at the molecular and cellular levels, potentially inhibiting the growth or function of certain microbes .
Propiedades
IUPAC Name |
3-[5-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-19(24)23-17(11-16(22-23)18-5-4-8-26-18)14-10-13-7-6-12(2)9-15(13)21-20(14)25/h4-10,17H,3,11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVGIRIFYKILGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2486406.png)




![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)




![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)

